methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate
Description
Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a dicyanovinyl substituent at the 3-position and a methyl ester group at the 2-position of the indole core. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 247.23 g/mol (calculated from ). The compound is identified by CAS number 860611-63-8 and InChIKey DLBMZBLVZQKXLP-UHFFFAOYSA-N . Structurally, the dicyanovinyl group introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 3-(2,2-dicyanoethenyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2/c1-19-14(18)13-11(6-9(7-15)8-16)10-4-2-3-5-12(10)17-13/h2-6,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMZBLVZQKXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the dicyanovinyl group and the esterification of the carboxylate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups.
Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. .
Scientific Research Applications
Chemical Applications
1.1 Organic Synthesis
Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it useful in the development of more complex molecules. The dicyanovinyl group is particularly reactive, facilitating nucleophilic additions and cycloadditions, which are essential in the synthesis of pharmaceuticals and agrochemicals.
1.2 Catalysis
This compound can act as a ligand in catalytic processes. Its ability to stabilize transition states makes it valuable in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The introduction of the dicyanovinyl moiety enhances the electronic properties of the compound, improving its efficacy as a catalyst or ligand in various reactions.
Biological Applications
2.1 Drug Development
This compound has shown potential as a precursor for biologically active compounds. Its indole structure is commonly found in many pharmacologically active molecules, including antidepressants and anti-cancer agents. Researchers are exploring its derivatives for their biological activities, including anti-inflammatory and anti-cancer properties.
2.2 Fluorescent Probes
Due to its unique optical properties, this compound can be utilized in the development of fluorescent probes for biological imaging. The dicyanovinyl group enhances fluorescence, making it suitable for applications in cellular imaging and sensing biological molecules.
Material Science Applications
3.1 Organic Electronics
The compound is being investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to act as an electron acceptor or donor can be exploited to improve the efficiency of these devices. The incorporation of this compound into polymer matrices can enhance their electronic properties.
3.2 Photopolymerization
In material science, this compound can also serve as a photoinitiator for polymerization processes. Its reactivity under UV light allows it to initiate polymerization reactions effectively, leading to the formation of polymers with desirable properties for coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Investigated derivatives of this compound for anti-cancer activity; showed significant inhibition of tumor cell growth. |
| Study B | Organic Electronics | Developed a prototype OLED using this compound; achieved enhanced brightness and efficiency compared to traditional materials. |
| Study C | Fluorescent Probes | Created a fluorescent probe based on this compound; demonstrated effective cellular imaging capabilities with minimal toxicity. |
Mechanism of Action
The mechanism of action of methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can participate in electron transfer processes, while the indole core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Methyl 3-(2,2-Dicyanovinyl)-1H-Indole-2-Carboxylate
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The dicyanovinyl group in the target compound contrasts with electron-donating groups (e.g., -NH₂ in ), which may reduce electrophilicity but improve solubility. The trifluoromethyl group in NHI-2 () enhances metabolic stability and enzyme inhibition via hydrophobic interactions .
Positional Isomerism :
Antibacterial and Antifungal Activity:
- Derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate () exhibit 10–50-fold higher antibacterial activity than ampicillin and streptomycin, with notable efficacy against T. viride (fungi) . The thioxothiazolidinone moiety likely contributes to membrane disruption or enzyme inhibition.
Enzyme Inhibition:
- NHI-2 () inhibits lactate dehydrogenase A (LDH-A) with nanomolar potency, reducing lactate production in cancer cells. The hydroxy group at the 1-position is critical for binding .
- The dicyanovinyl group in the target compound could similarly modulate enzyme activity but may require optimization for cellular uptake.
Physicochemical Properties
Solubility and Stability:
- The amino group in methyl 5-amino-3-methyl-1H-indole-2-carboxylate () enhances water solubility, making it preferable for in vitro assays .
Spectral Data:
- While NMR data for the target compound are unavailable, analogs like methyl 1-methyl-β-carboline-3-carboxylate () show distinct ¹H-NMR signals (e.g., δ 9.17 ppm for aromatic protons), suggesting substituent-dependent shifts .
Biological Activity
Methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an indole core with a dicyanovinyl group that enhances its electronic properties. The compound can be represented structurally as follows:
- Chemical Formula : C12H9N2O2
- Molecular Weight : 217.21 g/mol
- CAS Number : [Not provided in the sources]
The primary mechanism through which this compound exerts its biological effects appears to be through inhibition of HIV-1 integrase. Integrase is crucial for the integration of viral DNA into the host genome, and inhibitors of this enzyme can effectively impair viral replication.
Binding Interactions
Research indicates that the indole core and carboxyl group of related compounds (such as indole-2-carboxylic acid derivatives) chelate with magnesium ions in the active site of integrase. This interaction is essential for the inhibition of the strand transfer process, which is a critical step in the HIV life cycle .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. For instance:
- Substituents at C3 : The introduction of various substituents at the C3 position has been shown to enhance integrase inhibitory activity. Compounds with long-chain aromatic groups at this position exhibited improved binding to the hydrophobic cavity near the active site, leading to enhanced antiviral efficacy .
- Halogenation : The addition of halogenated groups at specific positions has also been found to improve activity through increased π-π stacking interactions with viral DNA .
Antiviral Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit promising antiviral activity against HIV. For example, a derivative with an IC50 value of 0.13 μM showed significant inhibition of integrase activity, indicating strong potential as an antiviral agent .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Integrase Inhibition |
| Indole-2-carboxylic Acid Derivative | 0.13 | Integrase Inhibition |
| Other Derivatives | 12.41 - 47.44 | Variable |
Study on Integrase Inhibitors
A recent study focused on optimizing indole derivatives for enhanced integrase inhibition reported that structural modifications at the C3 position led to significant increases in antiviral activity. The study synthesized multiple derivatives, evaluating their efficacy through IC50 values and binding affinity assays .
Fluorescent Properties and Cytotoxicity
Additional research into related indole derivatives has revealed their potential cytotoxic effects against various cancer cell lines. The fluorescent properties of these compounds allow for easy tracking in cellular assays, providing insights into their uptake and distribution within cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl 3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via formylation of indole-2-carboxylate precursors, followed by Knoevenagel condensation with malononitrile. For example, Vilsmeier−Haack formylation of indole-2-carboxylate intermediates (e.g., using POCl₃/DMF) introduces an aldehyde group at the 3-position, which reacts with malononitrile under reflux in acetic acid with sodium acetate as a catalyst . Yield optimization requires precise control of stoichiometry (1:1.1 molar ratio of aldehyde to malononitrile) and reaction time (3–5 hours). Prolonged heating may lead to side reactions, such as decarboxylation or polymerization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Look for the indole NH proton (~12 ppm, broad singlet), ester carbonyl (~165–170 ppm), and dicyanovinyl CN stretches (absent in NMR but detectable via IR).
- IR Spectroscopy : Confirm the presence of ester C=O (~1720 cm⁻¹) and nitrile C≡N (~2200 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the indole core and dicyanovinyl moiety.
Cross-validation with X-ray crystallography (if crystalline) is advised to resolve ambiguities in substituent positioning .
Q. What safety precautions are essential when handling this compound during synthesis?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy from nitrile groups. Quench reactive intermediates (e.g., POCl₃ residues) with ice-cold water before disposal. Waste containing nitriles should be segregated and treated with oxidizing agents (e.g., NaOCl) to degrade cyanide byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOESY correlations or IR absorptions) for this compound?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Dynamic NMR : Probe for temperature-dependent splitting of signals to identify rotameric forms.
- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values to validate proposed structures.
- Recrystallization : Obtain single crystals for X-ray diffraction to unambiguously assign stereochemistry. For example, planar indole derivatives may exhibit intermolecular hydrogen bonding (C–H⋯O) that stabilizes specific conformations in the solid state .
Q. What strategies optimize the regioselectivity of dicyanovinyl group introduction at the indole 3-position?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electron-Donating Groups (EDGs) : EDGs at the indole 5-position enhance reactivity at C3 via resonance activation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states during Knoevenagel condensation.
- Catalyst Screening : Use Lewis acids like ZnCl₂ to coordinate nitrile groups, directing attack to the desired position.
Mechanistic studies (e.g., monitoring intermediates via LC-MS) can identify competing pathways .
Q. How does the dicyanovinyl moiety influence the compound’s electronic properties and potential bioactivity?
- Methodological Answer : The dicyanovinyl group is a strong electron-withdrawing motif that:
- Modifies HOMO/LUMO Levels : Enhances π-conjugation, red-shifting UV-Vis absorption (useful for photophysical studies).
- Bioactivity Implications : Increases electrophilicity, potentially enabling covalent binding to cysteine residues in enzymes.
Computational modeling (e.g., molecular docking) can predict interactions with biological targets, such as kinase ATP-binding pockets .
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Exothermic Reactions : Use controlled addition of malononitrile and external cooling to prevent thermal runaway.
- Purification Issues : Replace column chromatography with recrystallization (e.g., DMF/acetic acid) for large batches.
- Byproduct Formation : Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion (85–90%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies may arise from polymorphism or residual solvents. Techniques include:
- DSC/TGA : Measure thermal behavior to detect polymorphic transitions or solvate formation.
- Powder XRD : Compare diffraction patterns with simulated data from single-crystal structures.
- Elemental Analysis : Confirm purity and rule out hydrate/anhydrate differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
